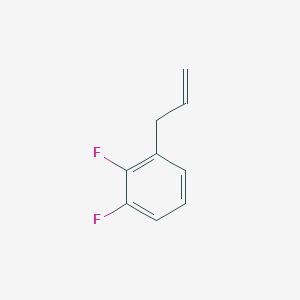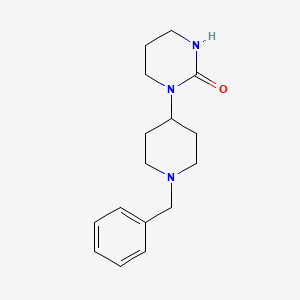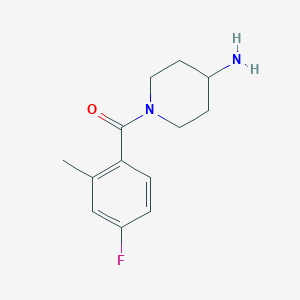
1,2-Difluoro-3-(prop-2-EN-1-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Difluoro-3-(prop-2-en-1-yl)benzene is an organic compound with the molecular formula C9H8F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and a prop-2-en-1-yl group is attached at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Difluoro-3-(prop-2-en-1-yl)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. In this method, 1,2-difluorobenzene is used as the starting material, and the prop-2-en-1-yl group is introduced through a substitution reaction. The reaction typically requires a base, such as sodium hydride (NaH), and a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Catalysts and advanced reaction conditions may be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Difluoro-3-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: The fluorine atoms in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base and a polar aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
1,2-Difluoro-3-(prop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated organic compounds.
Medicine: Research into fluorinated compounds often focuses on their potential as pharmaceuticals due to their unique bioactivity and metabolic stability.
Mecanismo De Acción
The mechanism of action of 1,2-Difluoro-3-(prop-2-en-1-yl)benzene involves its interaction with various molecular targets. The fluorine atoms in the benzene ring can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and binding affinity. The prop-2-en-1-yl group can undergo addition reactions, forming new covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Difluorobenzene: Lacks the prop-2-en-1-yl group, making it less reactive in certain types of chemical reactions.
1,3-Difluorobenzene: Has fluorine atoms at different positions, leading to different chemical properties and reactivity.
1,2-Difluoro-4-(prop-2-en-1-yl)benzene: Similar structure but with the prop-2-en-1-yl group at the 4 position, which can affect its reactivity and applications.
Uniqueness
1,2-Difluoro-3-(prop-2-en-1-yl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals .
Propiedades
IUPAC Name |
1,2-difluoro-3-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6H,1,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUBARBXNUPEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-amino-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B7972169.png)






![4-[(4-Bromo-2-fluorophenyl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B7972219.png)



